4-Methyl-5-nitroindoline

Übersicht

Beschreibung

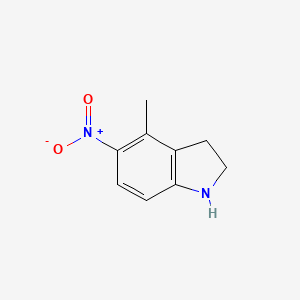

4-Methyl-5-nitroindoline is a chemical compound belonging to the class of indoline derivatives. It is characterized by a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is notable for its unique chemical structure, which includes a nitro group and a methyl group attached to an indoline ring. It has been studied for its potential therapeutic and environmental applications due to its biological activity.

Vorbereitungsmethoden

The synthesis of 4-Methyl-5-nitroindoline can be achieved through various methods. One common synthetic route involves the condensation reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethyl acetal in a solvent such as N,N-dimethylformamide (DMF). This reaction generates 2,6-dinitrodimethylaminostyrene, which is then subjected to reduction condensation in an acetic acid/toluene mixed solution to obtain the target product . Another method involves adding 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid into a flask, followed by heating and refluxing to react, cooling, and then adding an alcohol solution of potassium ethoxide .

Analyse Chemischer Reaktionen

4-Methyl-5-nitroindoline undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various solvents like DMF and acetic acid. Major products formed from these reactions include amino derivatives, substituted indolines, and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-Inflammatory Agents

One of the most significant applications of 4-methyl-5-nitroindoline derivatives is in the development of anti-inflammatory drugs. Research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes involved in inflammatory processes. For instance, a study demonstrated that an indoline derivative exhibited remarkable anti-inflammatory efficacy in vivo, particularly in models of peritonitis and asthma, with IC50 values indicating potent inhibition of both enzymes .

Pharmacological Characterization

The pharmacological properties of this compound derivatives have been extensively characterized. A notable compound derived from this scaffold showed dual inhibitory action against 5-LOX and sEH, with promising results in cellular assays and animal models. This highlights the potential for rational drug design targeting inflammatory pathways .

Synthesis and Chemical Reactions

Synthesis Methods

The synthesis of this compound typically involves reactions with other chemical precursors under specific conditions. For example, a method involving the reaction of 5-nitroindoline with various aldehydes has been documented, yielding intermediates that can be further processed into bioactive compounds .

| Reaction Type | Reactants | Yield (%) |

|---|---|---|

| N-1 Alkylation | 5-Nitroindoline + Aldehydes | 62-92 |

| Hydrogenation | Indoline Derivatives | 58-95 |

| Reductive Amination | Indole Derivatives + Aldehydes | 39-68 |

Material Science Applications

Photolytic Agents

this compound derivatives have been explored as photolytic agents due to their ability to release bioactive molecules upon exposure to light. This application is particularly relevant in the development of targeted drug delivery systems where controlled release is essential .

Neuroactive Compounds

Research has also indicated that nitroindolinyl groups can be utilized to modify neuroactive amino acids, enhancing their efficacy as reagents in neuropharmacology. These modifications can lead to compounds that are effective in modulating neuronal activity through photolytic mechanisms .

Case Study 1: Anti-Inflammatory Efficacy

A study investigated the efficacy of an indoline derivative in treating experimental asthma in mice. The compound demonstrated significant reduction in inflammatory markers and improved respiratory function compared to controls. This study underscores the potential application of this compound derivatives in therapeutic contexts for chronic inflammatory diseases .

Case Study 2: Photolytic Applications

In another research effort, derivatives of this compound were synthesized and tested for their ability to release neuroactive substances upon light activation. The results indicated that these compounds could serve as effective tools for studying neuronal signaling pathways, providing insights into potential therapeutic applications for neurological disorders .

Wirkmechanismus

The mechanism of action of 4-Methyl-5-nitroindoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indoline ring structure allows it to bind with high affinity to multiple receptors, which can modulate various biological pathways .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-5-nitroindoline can be compared with other similar compounds such as:

2-Methyl-5-nitroindoline: Similar in structure but with the methyl group at a different position, leading to different chemical and biological properties.

1-Methyl-5-nitroindoline: Another derivative with the methyl group at the nitrogen atom, used as a molecular probe for studying liquid water structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

4-Methyl-5-nitroindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈N₂O₂ and a molecular weight of 164.16 g/mol. Its structure features a nitro group at the 5-position and a methyl group at the 4-position of the indoline ring, contributing to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the potential of this compound as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key enzymes in inflammatory pathways.

- In Vitro Studies : The compound exhibited notable inhibitory activity against 5-LOX with an IC₅₀ value of approximately 0.45 μM, indicating its effectiveness in reducing leukotriene synthesis, which is implicated in inflammatory responses .

- In Vivo Studies : In animal models, this compound demonstrated significant anti-inflammatory effects in zymosan-induced peritonitis and experimental asthma models, showcasing its potential for therapeutic application in inflammatory diseases .

| Compound | Target Enzyme | IC₅₀ (μM) | In Vivo Efficacy |

|---|---|---|---|

| This compound | 5-LOX | 0.45 ± 0.11 | Significant reduction in inflammation in mice |

2. Antimicrobial Activity

Nitro-containing compounds have been recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA.

- Mechanism : The reduced nitro species bind covalently to DNA, leading to cell death. This mechanism is similar to that observed with other nitro derivatives like metronidazole .

- Activity Spectrum : Preliminary tests indicate that this compound shows activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Compound | Activity Type | Target Organism | MIC (μM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | TBD |

| This compound | Antifungal | C. krusei | TBD |

3. Anticancer Activity

The compound's ability to interact with G-quadruplex DNA structures has been explored as a mechanism for anticancer activity.

- Cell Cycle Arrest : In studies involving cancer cell lines such as HeLa, it was found that treatment with this compound resulted in cell cycle arrest at the sub-G1/G1 phase, indicating its potential as an anticancer agent .

- Reactive Oxygen Species (ROS) : The compound was shown to increase intracellular ROS levels, contributing to its antiproliferative effects against cancer cells .

| Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | TBD | Induction of ROS and cell cycle arrest |

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of various indoline derivatives revealed that compounds structurally related to this compound exhibited significant inhibition of inflammatory markers in vitro and reduced symptoms in vivo models .

Anticancer Mechanism Exploration

Research focusing on the interaction of nitroindole derivatives with G-quadruplex DNA structures demonstrated that these compounds could effectively downregulate c-Myc expression, a key oncogene, thereby inhibiting tumor growth . This suggests that further exploration into the structure-activity relationship (SAR) could yield more potent anticancer agents.

Eigenschaften

IUPAC Name |

4-methyl-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXMLIIFZFXIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601498 | |

| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165250-68-0 | |

| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.